molecular formula C9H16O2 B1600152 Ethyl 5-methylhex-2-enoate CAS No. 2351-89-5

Ethyl 5-methylhex-2-enoate

Cat. No.: B1600152
CAS No.: 2351-89-5
M. Wt: 156.22 g/mol
InChI Key: XBRGZVMBYLXWTE-FNORWQNLSA-N
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Description

Ethyl 5-methylhex-2-enoate: is an organic compound with the molecular formula C9H16O2 . It is an ester derived from the reaction of 5-methylhex-2-enoic acid and ethanol. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylhex-2-enoate can be synthesized through the esterification of 5-methylhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified by distillation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylhex-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 5-methylhex-2-enoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Peracids such as m-chloroperbenzoic acid.

Major Products Formed:

    Hydrolysis: 5-methylhex-2-enoic acid and ethanol.

    Reduction: 5-methylhex-2-en-1-ol.

    Oxidation: Epoxides or diols depending on the specific oxidizing agent used.

Scientific Research Applications

Ethyl 5-methylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl 5-methylhex-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic processes.

Comparison with Similar Compounds

    Ethyl hex-2-enoate: Similar structure but lacks the methyl group at the 5-position.

    Methyl 5-methylhex-2-enoate: Similar structure but has a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the methyl group at the 5-position. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications such as flavor and fragrance formulations.

Biological Activity

Ethyl 5-methylhex-2-enoate is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and flavoring industries. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 5-methylhex-2-enoic acid and ethanol. Its structure can be represented as follows:

C9H16O2\text{C}_9\text{H}_{16}\text{O}_2

The presence of the double bond and the ester functional group contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound can undergo hydrolysis, resulting in the release of 5-methylhex-2-enoic acid and ethanol, which may participate in metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction: this compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.
  • Mimicry of Biological Molecules: Its structural characteristics allow it to mimic certain biologically active molecules, potentially leading to therapeutic applications.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in various assays:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit enzymes related to inflammation and cancer progression.
  • Cellular Response: In cell-based assays, this compound has been tested for its effects on cell viability and proliferation. Preliminary results suggest it may have cytotoxic effects on specific cancer cell lines .
  • Flavor and Fragrance Applications: The compound's olfactory properties have been explored in flavoring applications, where it has demonstrated potential as a flavor enhancer due to its pleasant aroma profile .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Case Study 1: A study assessing the anti-inflammatory effects of various esters found that this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
  • Case Study 2: In a pharmacological study focused on drug development, this compound was evaluated for its ability to enhance the bioavailability of certain drugs when used as a co-solvent or carrier.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl hex-2-enoateLacks methyl group at the 5-positionLimited enzyme interaction
Mthis compoundMethyl ester instead of ethyl esterEnhanced solubility but lower enzyme inhibition
Ethyl 5-methylhexanoateSaturated chain without double bondLower reactivity compared to unsaturated esters

Properties

IUPAC Name

ethyl (E)-5-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRGZVMBYLXWTE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-89-5
Record name Ethyl 5-methylhex-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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